molecular formula C14H12N2 B183159 2-(4-Methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-60-5

2-(4-Methylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B183159
CAS No.: 65964-60-5
M. Wt: 208.26 g/mol
InChI Key: YKEDVZKOLMCTAQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a versatile structure that has been widely studied for its biological activities and potential therapeutic applications .

Biochemical Analysis

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEDVZKOLMCTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388865
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65964-60-5
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does zolpidem exert its hypnotic effects within the brain?

A1: Zolpidem interacts with the benzodiazepine recognition site on the GABAA receptor complex in the brain. [, ] This interaction enhances the effects of GABA, an inhibitory neurotransmitter, leading to neuronal inhibition and ultimately promoting sedation and sleep. [] Notably, zolpidem displays selectivity towards specific subtypes of GABA receptors, contributing to its hypnotic effects with fewer side effects compared to some benzodiazepines. []

Q2: How is zolpidem distributed within the brain, and how does this relate to its duration of action?

A2: Following administration, zolpidem rapidly reaches the brain, with concentrations reaching 30-50% of plasma levels within a short timeframe. [] It exhibits a relatively homogenous distribution across brain regions. [] Both absorption and elimination from the brain are rapid, paralleling its plasma pharmacokinetics. [] This rapid kinetic profile aligns with zolpidem's quick onset and short duration of action as a hypnotic agent. []

Q3: Does zolpidem impact different types of GABAergic neurons in the brain equally?

A3: Research indicates that zolpidem might have differential effects on distinct GABAergic neuron populations within the thalamus, a brain region critical for sleep regulation. Studies show zolpidem exhibits a stronger modulatory effect on synaptic GABAA receptors in thalamocortical relay neurons compared to those in neurons of the reticular thalamic nucleus (RTN). [] Conversely, eszopiclone, another hypnotic drug, demonstrates higher efficacy at synaptic GABAA receptors in RTN neurons. [] This suggests that subtle differences in the pharmacological profiles of hypnotic drugs might contribute to variations in their clinical effects.

Q4: Can zolpidem levels be measured in biological samples, and how long after ingestion is it detectable?

A4: A specific and sensitive radioimmunoassay has been developed to detect zolpidem and its metabolites in urine and serum samples. [] This assay allows for the pre-screening of forensic and emergency samples and is capable of detecting zolpidem up to 48 hours after a 10 mg oral dose. [] This underscores the importance of analytical methods in monitoring drug levels and understanding their pharmacokinetic profiles.

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